molecular formula C3H4Br2F2O B13730719 2,3-Dibromo-3,3-difluoropropan-1-OL CAS No. 33119-51-6

2,3-Dibromo-3,3-difluoropropan-1-OL

Cat. No.: B13730719
CAS No.: 33119-51-6
M. Wt: 253.87 g/mol
InChI Key: AXMQNZRRMDTVHT-UHFFFAOYSA-N
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Description

2,3-Dibromo-3,3-difluoropropan-1-ol is a high-purity, multi-functional halocarbon compound offered as a key building block for advanced organic synthesis and pharmaceutical research. This molecule integrates both bromine and fluorine atoms on a short-chain propanol scaffold, making it a valuable intermediate for constructing complex molecules. Its specific applications are derived from its unique structure: the bromine atoms serve as excellent leaving groups for nucleophilic substitution reactions (such as Suzuki or Grignard-type couplings), enabling facile elongation of the carbon chain or introduction of new functional groups. Concurrently, the presence of fluorine atoms, particularly in the 3,3-difluoro motif, can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in the development of agrochemicals and pharmaceuticals. Researchers can leverage this compound to synthesize novel fluorinated analogs or to introduce a dibromo-difluoro segment into larger molecular architectures. The primary alcohol group further allows for straightforward derivatization into esters, ethers, or other valuable functionalities. This product is strictly for research use in laboratory settings and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures for halogenated compounds should be followed.

Properties

CAS No.

33119-51-6

Molecular Formula

C3H4Br2F2O

Molecular Weight

253.87 g/mol

IUPAC Name

2,3-dibromo-3,3-difluoropropan-1-ol

InChI

InChI=1S/C3H4Br2F2O/c4-2(1-8)3(5,6)7/h2,8H,1H2

InChI Key

AXMQNZRRMDTVHT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)Br)Br)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,3-Dibromo-3,3-difluoropropan-1-ol

General Approach: Bromination of Allyl Alcohol Derivatives

The classical and well-documented method for preparing 2,3-dibromo-1-propanol involves the bromination of allyl alcohol. This reaction typically proceeds via electrophilic addition of bromine across the double bond of allyl alcohol, yielding the vicinal dibromo alcohol product. The reaction is highly exothermic and requires careful control of temperature and reactant addition rates to minimize side reactions and by-products such as 1,2,3-tribromopropane, allyl bromide, and other dibromo isomers.

Key Reaction Conditions:
  • Bromine and allyl alcohol are added simultaneously and continuously in a molar ratio close to 1:1.
  • The reaction medium is immiscible with the product and inert to bromine, often a hydrocarbon solvent like hexane.
  • Vigorous agitation and temperature control between -10°C and 60°C, preferably 10°C to 40°C, are maintained.
  • The product phase separates from the reaction medium due to immiscibility, allowing continuous removal of the crude 2,3-dibromo-1-propanol.

This method achieves high purity (≥99.5%) and yield (~85.6%) of 2,3-dibromo-1-propanol after distillation under reduced pressure and purification steps.

Adaptation for 3,3-Difluoro Substitution

Detailed Reaction Procedure from Patent Literature (Adapted)

Step Description Conditions Outcome
1 Preparation of bromination medium Use hexane or similar inert solvent; maintain temperature 10-40°C Provides biphasic system for product separation
2 Simultaneous addition of bromine and allyl alcohol derivative Molar ratio ~1:1; continuous slow addition Rapid formation of dibromo alcohol; phase separation
3 Continuous removal of lower product phase Controlled withdrawal rate to maintain phase interface Minimizes side reactions; enables scale-up
4 Purification by distillation under reduced pressure Use dry soda ash to remove acidic impurities Yields >99.5% pure dibromo alcohol

This procedure can be adapted for the difluoro-substituted analog by replacing allyl alcohol with 3,3-difluoroallyl alcohol or precursor.

Analytical and Purification Considerations

  • Purity Assessment: Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming product purity and structure, especially to distinguish positional isomers and verify fluorine incorporation.
  • Distillation: Subatmospheric distillation with additives like dry soda ash removes residual bromine, solvent, and low-boiling by-products.
  • NMR Characterization: Both $$^{1}H$$ and $$^{13}C$$ NMR, complemented by $$^{19}F$$ NMR for fluorinated compounds, provide detailed structural confirmation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Purity Notes
Bromination of allyl alcohol Allyl alcohol Bromine, hexane 10-40°C, biphasic ~85.6% ≥99.5% Classical method; scalable
Bromination of 3,3-difluoroallyl alcohol (proposed) 3,3-Difluoroallyl alcohol Bromine, inert solvent Similar to above Not reported Not reported Requires availability of fluorinated starting material
Nucleophilic substitution on ethyl 2,3-dibromopropionate Ethyl 2,3-dibromopropionate Fluorinated nucleophiles, LiAlH4 Multi-step, inert atmosphere Variable High with purification Flexible route for functionalization

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atoms can be reduced to yield less halogenated derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of difluorobromoacetone.

    Reduction: Formation of 3,3-difluoropropan-1-ol.

    Substitution: Formation of 2,3-dihydroxy-3,3-difluoropropane.

Scientific Research Applications

2,3-Dibromo-3,3-difluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3,3-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities (propanol backbone with substituents) but differ in functional groups and applications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Density (g/cm³) Applications
2,3-Dibromo-3,3-difluoropropan-1-OL C₃H₄Br₂F₂O -Br (2,3), -F (3,3), -OH (1) 255.85 1.8–2.0 (est.) Synthetic intermediate
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO -N(CH₂CH₃)₂, -CH₃ (2,2), -OH (1) 159.27 0.875 Industrial solvent, surfactant
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O -CH₃ (2,2), -C₆H₄CH₃ (3), -OH (1) 178.28 N/A Fragrance ingredient
2-Amino-3,3-difluoropropan-1-ol hydrochloride C₃H₇F₂NO·HCl -NH₂ (2), -F (3,3), -OH (1) 222.72 N/A Pharmaceutical intermediate

Physicochemical Properties

  • Boiling Point: The target compound’s bromine and fluorine substituents likely elevate its boiling point compared to 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (226.6°C) due to increased molecular weight and polarity.
  • Density: Halogens significantly increase density. The target compound’s estimated density (1.8–2.0 g/cm³) far exceeds 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (0.875 g/cm³) .
  • Solubility: The hydroxyl group enhances water solubility, but bromine’s hydrophobicity may reduce it compared to 2-amino-3,3-difluoropropan-1-ol hydrochloride, which forms ionic salts .

Reactivity and Stability

  • For example, 2,2-Dimethyl-3-(3-tolyl)propan-1-ol lacks such reactivity, aligning with its use in stable fragrance formulations .
  • Stability: Fluorine’s strong C-F bonds may enhance thermal stability, but bromine’s susceptibility to elimination could offset this. No stability data exists for the target compound, unlike 3-(Diethylamino)-2,2-dimethyl-propan-1-ol, which is reported as chemically stable .

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-Dibromo-3,3-difluoropropan-1-OL?

The synthesis typically involves bromination and fluorination of propanol derivatives. A common approach includes:

  • Step 1 : Fluorination of propan-1-ol precursors using sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride) to introduce difluoro groups.
  • Step 2 : Bromination via electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the diastereomers. Key variables include solvent polarity (e.g., dichloromethane vs. THF) and temperature control to minimize elimination side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Resolve stereochemistry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • NMR spectroscopy : ¹⁹F NMR identifies fluorinated environments (δ ~ -70 to -120 ppm), while ¹H NMR distinguishes bromine-induced deshielding.
  • Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns from bromine (¹⁶⁰Br/¹⁶²Br) .

Q. What are the stability considerations for storing and handling this compound?

  • Thermal stability : Decomposition above 150°C may release toxic HF or HBr; store at -20°C under inert gas (N₂/Ar).
  • Hydrolytic sensitivity : Susceptible to nucleophilic attack at brominated positions; use anhydrous solvents (e.g., dried DMF) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to guide bromine/fluorine addition.
  • Asymmetric catalysis : Use enantioselective fluorination catalysts (e.g., Pd/Cu complexes) or bromoperoxidases for biocatalytic control .

Q. What mechanisms explain competing substitution vs. elimination reactions in bromo-fluoro propanol derivatives?

  • Steric effects : Bulky substituents favor elimination (E2 pathway) by hindering backside attack in SN2.
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states for substitution, while non-polar solvents favor elimination.
  • Base strength : Strong bases (e.g., LDA) promote deprotonation/elimination; weaker bases (K₂CO₃) favor substitution .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Model transition states for bromine/fluorine substitution (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic modifications .

Q. How should researchers address contradictions in spectroscopic data for bromo-fluoro propanol derivatives?

  • Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 2,3-Dichloro-3,3-difluoropropan-1-OL).
  • Crystallographic validation : Resolve ambiguities in substituent positions via single-crystal X-ray diffraction .

Methodological Guidance for Data Interpretation

Q. What strategies optimize yield in multistep syntheses involving bromo-fluoro propanols?

  • Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, stoichiometry) using Taguchi or factorial designs.
  • In-line analytics : Employ FTIR or ReactIR to monitor intermediate formation in real time .

Q. How can researchers evaluate the environmental impact of fluorinated byproducts from this compound synthesis?

  • LC-MS/MS analysis : Detect trace perfluorinated compounds (PFCs) in waste streams.
  • Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to assess biodegradability .

Q. What are the best practices for reconciling open-data requirements with proprietary constraints in publishing studies on this compound?

  • Selective anonymization : Share synthetic protocols while redacting proprietary catalyst details.
  • Data repositories : Use domain-specific platforms (e.g., Zenodo) with embargo options for sensitive data .

Applications in Academic Research

Q. How does this compound serve as a precursor in medicinal chemistry?

  • Diverse functionalization : Bromine sites enable Suzuki couplings for aryl/heteroaryl diversification.
  • Fluorine-enhanced bioavailability : Fluorine atoms improve metabolic stability and membrane permeability in lead compounds .

Q. What role does this compound play in materials science?

  • Liquid crystal synthesis : Fluorine-bromine synergism enhances anisotropic properties.
  • Polymer crosslinking : Bromine acts as a radical initiator in fluoropolymer networks .

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